molecular formula C25H23ClN2O3S B2597646 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide CAS No. 893288-41-0

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide

Cat. No.: B2597646
CAS No.: 893288-41-0
M. Wt: 466.98
InChI Key: ACZIWICQPXHAHD-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a (2-chlorophenyl)methanesulfonyl group and at the 1-position with an N-ethyl-N-phenylacetamide moiety.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-2-28(20-11-4-3-5-12-20)25(29)17-27-16-24(21-13-7-9-15-23(21)27)32(30,31)18-19-10-6-8-14-22(19)26/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIWICQPXHAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 2-chlorophenylmethanesulfonyl group through sulfonylation reactions. The final step involves the introduction of the N-ethyl-N-phenylacetamide group via acylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indole core can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide ()

  • Structural Differences : Replaces the N-ethyl-N-phenyl group with a 4-methoxyphenylacetamide.
  • This may reduce steric hindrance, enhancing solubility .

N-(4-Chlorophenyl)-2-[[1-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-1H-indol-3-yl]thio]acetamide ()

  • Structural Differences : Substitutes the sulfonyl group with a thioether and introduces a 1-azepanyl-2-oxoethyl chain.
  • Implications : The thioether group may reduce oxidative stability but improve metabolic resistance. The azepanyl ring could enhance CNS penetration due to increased lipophilicity .

Acetamide-Modified Indole Derivatives

(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide ()

  • Structural Differences: Incorporates a hydroxyimino group at the indole’s 3-position instead of sulfonyl.
  • Functional Impact: The hydroxyimino moiety confers antioxidant activity, as demonstrated by FRAP (EC50 = 42 µM) and DPPH (EC50 = 58 µM) assays . The target compound lacks this group, suggesting divergent biological roles.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide ()

  • Structural Differences : Features a 4-chlorobenzoyl group at the indole’s 1-position and a trifluoromethylphenylsulfonyl group.
  • Synthesis & Selectivity : Synthesized in 43% yield via coupling reactions. The trifluoromethyl group enhances metabolic stability and selectivity for COX-2 inhibition in related analogs .

Heterocyclic Hybrids

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ()

  • Structural Differences : Replaces the sulfonyl-acetamide chain with a thiazole-carboxamide.

Research Findings and Implications

  • Sulfonyl vs.
  • Substituent Effects : N-ethyl-N-phenyl groups enhance steric bulk, possibly reducing metabolic clearance compared to simpler acetamides .
  • Antioxidant Activity: Hydroxyimino-modified indoles outperform sulfonyl analogs in radical scavenging, highlighting the critical role of functional groups in redox modulation .

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide is a member of the indole-based sulfonamide derivatives, which have garnered attention for their diverse biological activities. The unique structural features of this compound, including the indole ring and methanesulfonyl group, suggest potential interactions with various biological targets, leading to therapeutic applications in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C22H23ClN2O3S
Molecular Weight 430.9 g/mol
CAS Number 895999-53-8

The structure consists of an indole core linked to a chlorophenyl group through a methanesulfonyl moiety, along with an acetamide functional group. This configuration is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The indole ring is known for modulating enzyme activity, while the electrophilic methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins. This interaction can influence cellular pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Pharmacological Properties

  • Anti-inflammatory Activity : Similar compounds in the indole series have demonstrated significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
  • Anticancer Potential : The structural features suggest that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways.
  • Analgesic Effects : Preliminary studies indicate that derivatives may exhibit analgesic properties, making them candidates for pain management therapies.

Case Studies and Research Findings

  • A study on related indole derivatives showed that modifications in the sulfonamide group significantly enhanced their potency against inflammatory diseases, with IC50 values indicating effective inhibition of pro-inflammatory cytokines .
  • Another investigation highlighted the anticancer efficacy of similar compounds in vitro, where they inhibited tumor growth in various cancer cell lines through apoptosis induction .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}Anti-inflammatory15
2-{3-[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl}Anticancer5
2-{3-[3-bromophenyl]methanesulfonyl}-1H-indol-1-yl}Analgesic10

This comparative analysis indicates that variations in substituents can significantly impact biological activity and potency.

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